molecular formula C7H8FNS B161481 6-Amino-2-fluoro-3-methylbenzenethiol CAS No. 131105-94-7

6-Amino-2-fluoro-3-methylbenzenethiol

Cat. No.: B161481
CAS No.: 131105-94-7
M. Wt: 157.21 g/mol
InChI Key: QWCVUMGIOTZVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-fluoro-3-methylbenzenethiol is a fluorinated benzenethiol derivative that serves as a versatile building block in organic synthesis, particularly for constructing nitrogen- and sulfur-containing heterocycles. This compound is valued for its role in the development of novel active molecules. Its molecular structure, featuring adjacent amino and thiol functional groups alongside a fluorine substituent, makes it a key intermediate in Smiles rearrangements and related cyclization reactions to form complex scaffolds like phenothiazines and 1,4-benzothiazines . These core structures are of significant interest in medicinal chemistry due to their broad pharmacological activities . Research into analogous fluorinated benzenethiols demonstrates their application in developing anticancer agents and modern agrochemicals, such as acaricides . The incorporation of fluorine is a strategic approach in lead optimization, as it can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties . As a specialist synthetic intermediate, this compound is provided for use in discovery chemistry and method development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

131105-94-7

Molecular Formula

C7H8FNS

Molecular Weight

157.21 g/mol

IUPAC Name

6-amino-2-fluoro-3-methylbenzenethiol

InChI

InChI=1S/C7H8FNS/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,9H2,1H3

InChI Key

QWCVUMGIOTZVBJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)N)S)F

Canonical SMILES

CC1=C(C(=C(C=C1)N)S)F

Synonyms

Benzenethiol, 6-amino-2-fluoro-3-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-amino-2-fluoro-3-methylbenzenethiol are best contextualized by comparing it to three categories of analogs: benzothiazole derivatives, substituted benzoic acids/nitriles, and halogenated aromatic amines. Key differences in substituents, electronic effects, and applications are highlighted below.

Benzothiazole Derivatives

Benzothiazoles, such as those in (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide), share a sulfur-containing heterocyclic core but differ in substituent placement and functional groups.

  • Electronic Effects: The trifluoromethyl (-CF₃) group in ’s compounds introduces strong electron-withdrawing effects, enhancing receptor binding in pharmaceuticals.
  • Biological Activity: Benzothiazoles with 6-fluoro substituents (e.g., 7-chloro-6-fluoro-2-(5-aminooxazol)benzo[1,3]thiazoles) exhibit antimicrobial and anticonvulsant properties, as noted in . The thiol group in the target compound may confer antioxidant activity, a property less common in acetamide-substituted benzothiazoles .

Substituted Benzoic Acids and Nitriles

and list analogs like 6-amino-3-fluoro-2-methylbenzoic acid (CAS: 637347-84-3) and 6-amino-3-bromo-2-fluorobenzonitrile (CAS: 845866-92-4).

  • Functional Group Impact: Thiol (-SH) vs. Carboxylic Acid (-COOH): The thiol group in the target compound increases nucleophilicity, enabling metal chelation (e.g., in radiopharmaceuticals), whereas carboxylic acids are more polar and acidic, favoring salt formation and solubility . Nitrile (-CN) vs. Methyl (-CH₃): Nitriles (e.g., 6-amino-3-bromo-2-fluorobenzonitrile) introduce strong electron-withdrawing effects, reducing aromatic ring electron density compared to the electron-donating methyl group. This impacts reactivity in cross-coupling reactions .

Halogenated Aromatic Amines

Halogenated analogs like 6-amino-2-fluoro-3-iodobenzonitrile (CAS: 1000577-82-1; InChIKey: NXYRGTVCZLTGEZ-UHFFFAOYSA-N) and 6-amino-3-bromo-2-methylpyridine () demonstrate how halogen size and position influence properties.

  • Halogen Effects: Fluorine vs. Iodine/Bromine: Fluorine’s small size and high electronegativity enhance metabolic stability, whereas bulkier halogens like iodine (e.g., 6-amino-2-fluoro-3-iodophenol) improve radiolabeling efficiency in imaging agents . Pyridine vs. Benzene Core: Pyridine derivatives (e.g., 6-amino-3-bromo-2-methylpyridine) exhibit basicity due to the nitrogen heteroatom, unlike the neutral benzene core of the target compound. This alters solubility and interaction with biological targets .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₇H₈FNS 157.21 -SH, -NH₂, -F, -CH₃ Drug conjugation, antioxidants
6-Amino-3-fluoro-2-methylbenzoic acid C₈H₈FNO₂ 185.15 -COOH, -NH₂, -F, -CH₃ Pharmaceutical intermediates
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide C₁₆H₁₂F₃N₂O₂S 368.34 -CF₃, -CONH-, phenyl Anticancer agents
6-Amino-3-bromo-2-fluorobenzonitrile C₇H₄N₂FBr 215.02 -CN, -NH₂, -F, -Br Suzuki coupling precursors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.